![molecular formula C24H19ClN4O2 B12051461 3-[3-(benzyloxy)phenyl]-N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12051461.png)
3-[3-(benzyloxy)phenyl]-N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(benzyloxy)phenyl]-N’-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C24H19ClN4O2. This compound is known for its unique structural features, which include a pyrazole ring, a benzyloxy group, and a chlorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(benzyloxy)phenyl]-N’-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(benzyloxy)benzaldehyde with 2-chlorobenzohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as column chromatography or crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-[3-(benzyloxy)phenyl]-N’-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[3-(benzyloxy)phenyl]-N’-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(benzyloxy)phenyl]-N’-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide
- 3-[4-(benzyloxy)phenyl]-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide
- 3-[3-(benzyloxy)phenyl]-N’-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
3-[3-(benzyloxy)phenyl]-N’-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H19ClN4O2 |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-3-(3-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H19ClN4O2/c25-21-12-5-4-9-19(21)15-26-29-24(30)23-14-22(27-28-23)18-10-6-11-20(13-18)31-16-17-7-2-1-3-8-17/h1-15H,16H2,(H,27,28)(H,29,30)/b26-15+ |
InChI Key |
CMGHLMCXLJVSLM-CVKSISIWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


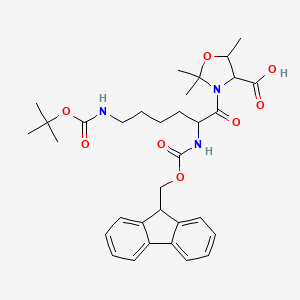


![3-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12051414.png)
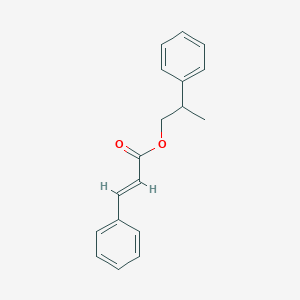
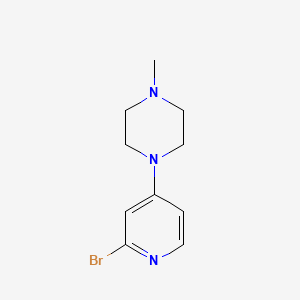
![(5Z)-3-heptyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051432.png)

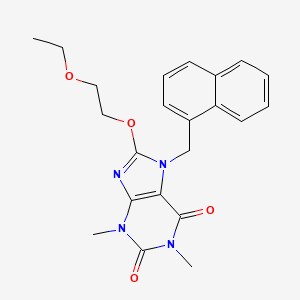

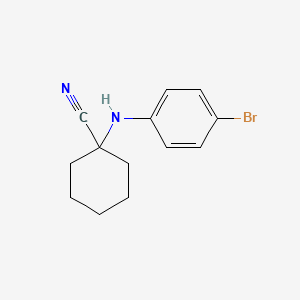

![1-(Pentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12051450.png)
![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051462.png)
